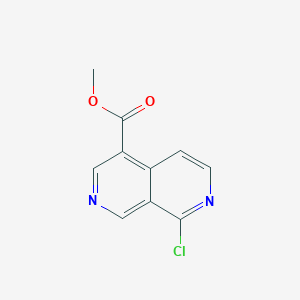
1-Bromo-3-fluoro-4-metil-2-nitrobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
Target of Action
It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .
Mode of Action
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that nitrobenzene derivatives can influence a variety of biochemical pathways due to their reactivity with cellular enzymes and proteins .
Result of Action
Given its potential reactivity, it could cause modifications to cellular proteins and enzymes, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 3-fluoro-4-methyl-2-nitrobenzene followed by bromination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the bromination step employs bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (nitro and bromine) makes it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Amination: Reduction of the nitro group forms 1-bromo-3-fluoro-4-methyl-2-aminobenzene.
Further Substitution: Additional electrophilic or nucleophilic substitutions can yield various substituted derivatives.
Comparación Con Compuestos Similares
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it valuable for targeted synthetic applications .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOQRFHDRKQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2587653.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2587654.png)


![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)



![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2587663.png)
![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)


